3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C17H13F3N2O. This indicates that the molecule contains 17 carbon atoms, 13 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 257 °C at 760 mmHg .Scientific Research Applications
Development and Optimization in Synthesis
(S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile is a potassium-channel opener developed for urinary urge incontinence treatment. The synthesis involves a critical unsymmetrical Hantzsch reaction. The reaction's yield and impurity control depend heavily on the reagents' addition order. The use of factorial experimental design further optimizes the yield and the reagents' relative charges. This chemistry has been scaled to plant level, producing multikilogram amounts of the Hantzsch product with close to 60% yield (Hopes, Parker, & Patel, 2006).
Applications in Calcium-Channel Modulation
Certain 1,4-dihydropyridine derivatives, including compounds structurally related to 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile, display potential calcium modulatory properties. These compounds sometimes exhibit calcium-channel antagonist activity, indicating possible therapeutic applications in areas influenced by calcium-channel function (Linden, Şafak, Şimşek, & Gündüz, 2011).
Chemical Interactions and Crystal Structure Analysis
Studies on compounds with structural similarities to 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile focus on crystal structure and chemical interactions. For instance, an analysis of 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile highlights the significance of intra and intermolecular interactions in the crystal structure, such as hydrogen bonds and π-π interactions (Fun, Asik, Kumar, Isloor, & Shivananda, 2011).
Advanced Material Applications
Electrolyte Additive in High Voltage Lithium-Ion Batteries
4-(Trifluoromethyl)-benzonitrile, structurally related to the chemical , has been used as an electrolyte additive for high voltage lithium-ion batteries. It significantly improves cyclic stability and forms a protective film on the cathode, preventing oxidation decomposition of the electrolyte and suppressing manganese dissolution from the cathode material (Huang et al., 2014).
properties
IUPAC Name |
3-[(4S)-5-oxo-2-(trifluoromethyl)-4,6,7,8-tetrahydro-1H-quinolin-4-yl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O/c18-17(19,20)15-8-12(11-4-1-3-10(7-11)9-21)16-13(22-15)5-2-6-14(16)23/h1,3-4,7-8,12,22H,2,5-6H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVMMEREJMHLOS-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C=C(N2)C(F)(F)F)C3=CC=CC(=C3)C#N)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H](C=C(N2)C(F)(F)F)C3=CC=CC(=C3)C#N)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431296 | |
Record name | 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-YL]benzonitrile | |
CAS RN |
172649-40-0 | |
Record name | AZD-0947 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172649400 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(4S)-5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZD-0947 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3ZRL30TZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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